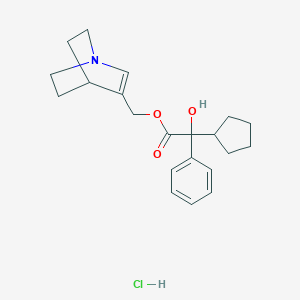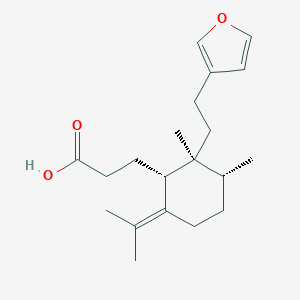
Secochiliotrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secochiliotrin is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is a member of the secoiridoid family, which is widely distributed in plants and has been shown to possess various biological activities. In
Wirkmechanismus
The mechanism of action of secochiliotrin is not fully understood. However, it has been suggested that its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. In addition, secochiliotrin has been shown to induce apoptosis in cancer cells, which may be related to its anti-tumor effects.
Biochemische Und Physiologische Effekte
Secochiliotrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, secochiliotrin has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of secochiliotrin is that it is a naturally occurring compound, which makes it a potentially safer alternative to synthetic drugs. In addition, secochiliotrin has been shown to have low toxicity and few side effects. However, one limitation of secochiliotrin is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of secochiliotrin. One area of research is the development of secochiliotrin-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of secochiliotrin's anti-tumor effects and its potential use in cancer therapy. Additionally, more studies are needed to fully understand the mechanism of action of secochiliotrin and its effects on various physiological systems.
Conclusion
In conclusion, secochiliotrin is a naturally occurring compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive candidate for drug development. While there are still many unanswered questions about the mechanism of action of secochiliotrin, its low toxicity and few side effects make it a promising avenue for future research.
Synthesemethoden
Secochiliotrin is extracted from the dried fruits of the plant Schisandra sphenanthera. The extraction process involves grinding the dried fruits into a fine powder and then extracting the secochiliotrin using a solvent such as methanol or ethanol. The extract is then purified using various chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography. The final product is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Secochiliotrin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, secochiliotrin has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
102904-60-9 |
|---|---|
Produktname |
Secochiliotrin |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-6-5-15(3)20(4,18(17)7-8-19(21)22)11-9-16-10-12-23-13-16/h10,12-13,15,18H,5-9,11H2,1-4H3,(H,21,22)/t15-,18+,20+/m1/s1 |
InChI-Schlüssel |
OMCFKAYBHWTBQV-BPAFIMBUSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)CCC2=COC=C2)CCC(=O)O |
SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Kanonische SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



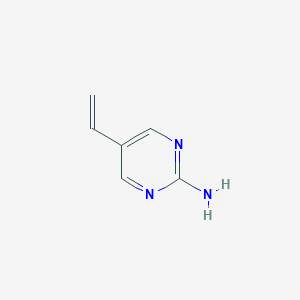
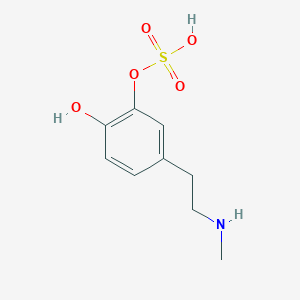
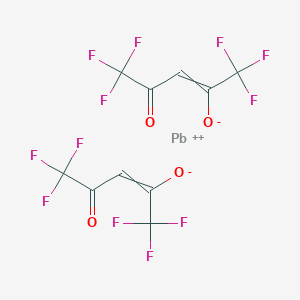
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

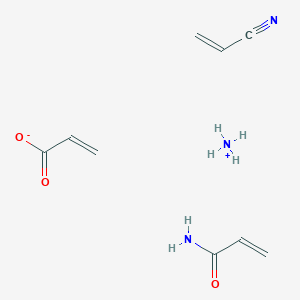
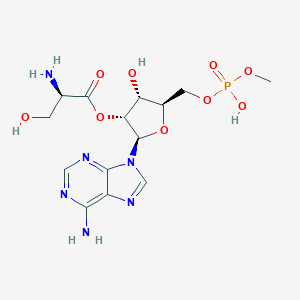
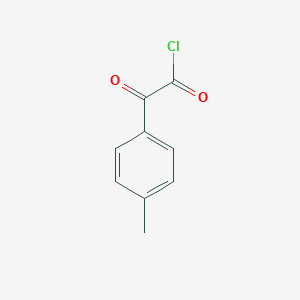
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
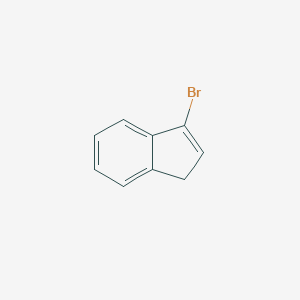
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
